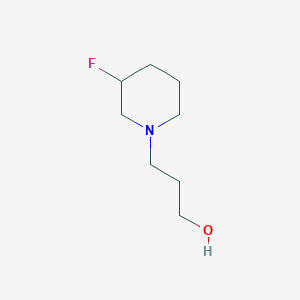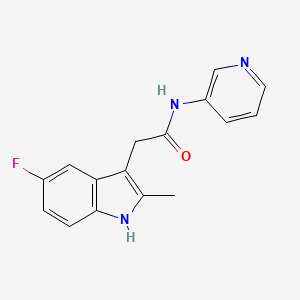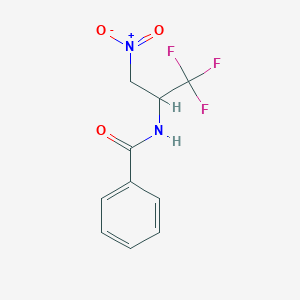![molecular formula C19H13BrCl2N2O5 B12453915 5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)
5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
Méthodes De Préparation
The synthesis of 5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde, which is then subjected to further reactions to introduce the pyrimidine and trione functionalities . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C19H13BrCl2N2O5 |
|---|---|
Poids moléculaire |
500.1 g/mol |
Nom IUPAC |
5-[[2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H13BrCl2N2O5/c1-28-15-5-10(4-12-17(25)23-19(27)24-18(12)26)13(20)7-16(15)29-8-9-2-3-11(21)6-14(9)22/h2-7H,8H2,1H3,(H2,23,24,25,26,27) |
Clé InChI |
YLRRVVSBQNDHIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B12453838.png)
![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)
![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)
![2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B12453863.png)
![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)
![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)


![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)

![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
![2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12453904.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B12453917.png)
